2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
CAS No.: 17174-03-7
Cat. No.: VC21049249
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid - 17174-03-7](/images/no_structure.jpg)
Specification
CAS No. | 17174-03-7 |
---|---|
Molecular Formula | C13H13N3O2 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Standard InChI Key | ZVKKVDGNHFQSNX-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)C |
Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, also known as N-(4,6-dimethylpyrimidin-2-yl)anthranilic acid, is identified by its CAS Registry Number 17174-03-7. The compound possesses the molecular formula C13H13N3O2 with a molecular weight of 243.26 g/mol . Structurally, this compound features a 4,6-dimethylpyrimidine ring connected to a benzoic acid group via an amino bridge at the ortho position of the benzoic acid. This specific positioning creates a compound with potential for intramolecular hydrogen bonding and distinct chemical reactivity.
The compound's IUPAC name is 2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid, and it has several synonyms including N-(4,6-dimethylpyrimidin-2-yl)-2-aminobenzoic acid and 2-[(2-carboxyphenyl)amino]-4,6-dimethylpyrimidine . For precise structural identification, the compound is characterized by its InChI code: 1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16), and InChI key: ZVKKVDGNHFQSNX-UHFFFAOYSA-N .
Molecular Structure and Identification Parameters
The molecular structure of 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid consists of two primary components: a benzoic acid moiety with the carboxylic acid group at position 2, and a 4,6-dimethylpyrimidine ring. The ortho positioning of the carboxylic acid group in relation to the amino linker creates a unique spatial arrangement that may contribute to its chemical and biological properties.
Table 1: Structural Identifiers for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
It's worth noting that this compound is distinct from its positional isomers such as 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid and 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, which differ in the position of the carboxylic acid group on the benzene ring. Additionally, it differs from derivatives containing a methylamino linker rather than a simple amino linker.
Physical and Chemical Properties
2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid exhibits specific physical and chemical properties that are relevant to its handling, storage, and potential applications. Understanding these properties is crucial for researchers working with this compound in various contexts.
Physical Properties
The compound exists as a solid at room temperature . It possesses a relatively high melting point range of 252-254°C, indicating strong intermolecular forces, possibly due to hydrogen bonding between the carboxylic acid groups and nitrogen atoms in the molecule . Computational predictions suggest a boiling point of approximately 461.4±47.0°C, which is typical for compounds of this molecular weight and functional group composition .
The predicted density of the compound is 1.300±0.06 g/cm³, which is consistent with similar heterocyclic organic compounds . Due to its stability concerns, it is recommended to store this compound at 2-8°C to prevent degradation .
Chemical Properties
From a chemical perspective, 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid contains several reactive functional groups. The carboxylic acid group (COOH) can participate in various reactions typical of carboxylic acids, including esterification, amide formation, and salt formation. The predicted pKa value of 3.20±0.36 suggests that the carboxylic acid group is moderately acidic .
The compound also contains multiple nitrogen atoms in the pyrimidine ring and the amino linker, which can act as hydrogen bond acceptors or participate in coordination with metal ions. The amino group connecting the pyrimidine and benzoic acid moieties can potentially undergo N-alkylation or acylation reactions under appropriate conditions.
Table 2: Physical and Chemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Property | Value |
---|---|
Physical Form | Solid |
Melting Point | 252-254°C |
Boiling Point (Predicted) | 461.4±47.0°C |
Density (Predicted) | 1.300±0.06 g/cm³ |
pKa (Predicted) | 3.20±0.36 |
Storage Temperature | 2-8°C |
Synthesis and Derivatives
While the search results don't provide specific synthesis methods for 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, we can infer potential synthetic approaches based on general organic chemistry principles and similar compounds.
Hydrochloride Salt Derivative
A notable derivative of this compound is its hydrochloride salt, 2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride, identified by CAS number 18159-99-4. This salt form has a molecular formula of C13H14ClN3O2 and a molecular weight of 279.72 g/mol. Salt forms are often prepared to enhance properties such as solubility, stability, or crystallinity for research or pharmaceutical applications.
The formation of the hydrochloride salt likely involves the protonation of one of the nitrogen atoms in the molecule, most probably the pyrimidine nitrogen or the amino nitrogen linker. The SMILES notation for this salt is reported as CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)C.Cl, indicating the presence of a chloride counterion.
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